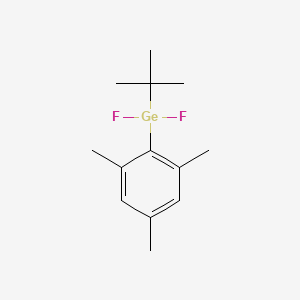
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a tert-butyl group, two fluorine atoms, and a 2,4,6-trimethylphenyl group
准备方法
The synthesis of tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane typically involves the reaction of germanium tetrachloride with tert-butyl lithium and 2,4,6-trimethylphenyl lithium, followed by fluorination. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.
化学反应分析
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include sodium halides and alcohols.
科学研究应用
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its effects on cellular processes and its use as a probe in biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.
Industry: The compound is used in the production of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.
作用机制
The mechanism by which tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and germanium center play crucial roles in its reactivity and binding affinity. Pathways involved in its mechanism of action include oxidative stress modulation and signal transduction.
相似化合物的比较
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane can be compared with other similar compounds, such as:
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)silane: Similar in structure but with a silicon atom instead of germanium, this compound exhibits different reactivity and applications.
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)stannane:
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)lead: With a lead atom, this compound has distinct toxicological properties and industrial applications.
The uniqueness of this compound lies in its combination of germanium’s properties with the steric and electronic effects of the tert-butyl and 2,4,6-trimethylphenyl groups, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
126529-79-1 |
|---|---|
分子式 |
C13H20F2Ge |
分子量 |
286.92 g/mol |
IUPAC 名称 |
tert-butyl-difluoro-(2,4,6-trimethylphenyl)germane |
InChI |
InChI=1S/C13H20F2Ge/c1-9-7-10(2)12(11(3)8-9)16(14,15)13(4,5)6/h7-8H,1-6H3 |
InChI 键 |
ZJOVYEXTZKLHGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[Ge](C(C)(C)C)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


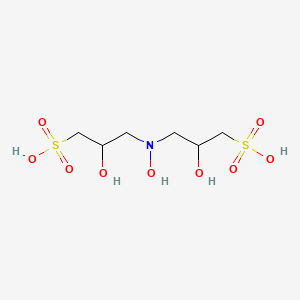
dimethylsilane](/img/structure/B14280037.png)

![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)
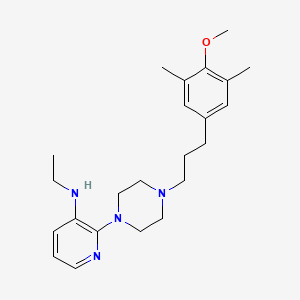
![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)

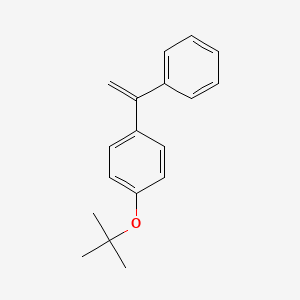
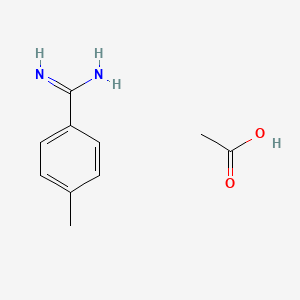
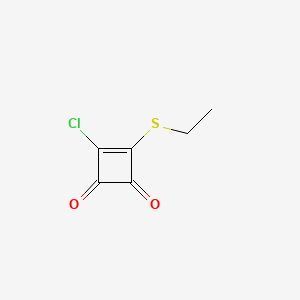
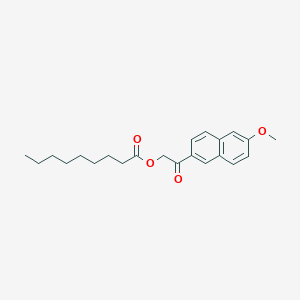
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)

![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
